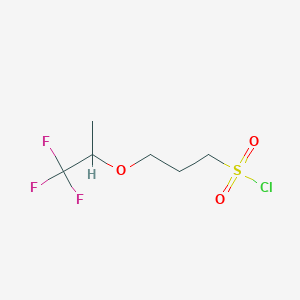
3-((1,1,1-Trifluoropropan-2-yl)oxy)propane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((1,1,1-Trifluoropropan-2-yl)oxy)propane-1-sulfonyl chloride is a chemical compound with the molecular formula C6H10ClF3O3S. It is known for its reactivity and is used in various chemical synthesis processes. The presence of trifluoropropan-2-yl and sulfonyl chloride groups makes it a versatile reagent in organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1,1,1-Trifluoropropan-2-yl)oxy)propane-1-sulfonyl chloride typically involves the reaction of 3-((1,1,1-Trifluoropropan-2-yl)oxy)propanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{3-((1,1,1-Trifluoropropan-2-yl)oxy)propanol} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain a high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions
3-((1,1,1-Trifluoropropan-2-yl)oxy)propane-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding sulfonic acid.
Reduction: It can be reduced to the corresponding sulfonyl hydride under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines and alcohols. The reaction is typically carried out in an aprotic solvent such as dichloromethane or acetonitrile.
Hydrolysis: This reaction is usually performed in aqueous media, often under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Sulfonic Acid: Formed from hydrolysis.
Wissenschaftliche Forschungsanwendungen
3-((1,1,1-Trifluoropropan-2-yl)oxy)propane-1-sulfonyl chloride is used in various scientific research applications, including:
Organic Synthesis: It is used as a reagent for introducing sulfonyl groups into organic molecules.
Medicinal Chemistry: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: It is used in the modification of polymers and other materials to enhance their properties.
Biological Studies: It is used in the preparation of bioactive compounds for studying enzyme inhibition and other biological processes.
Wirkmechanismus
The mechanism of action of 3-((1,1,1-Trifluoropropan-2-yl)oxy)propane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles, leading to the formation of covalent bonds with various functional groups. The trifluoropropan-2-yl group enhances the compound’s stability and reactivity, making it a valuable reagent in chemical synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-((1,1,1-Trifluoropropan-2-yl)oxy)azetidine hydrochloride
- 1,1,1-Trifluoro-2-propanol
- 3-Bromo-1,1,1-trifluoro-2-propanol
Uniqueness
3-((1,1,1-Trifluoropropan-2-yl)oxy)propane-1-sulfonyl chloride is unique due to its combination of the trifluoropropan-2-yl group and the sulfonyl chloride group. This combination provides a balance of reactivity and stability, making it suitable for a wide range of applications in organic synthesis and industrial processes.
Eigenschaften
Molekularformel |
C6H10ClF3O3S |
|---|---|
Molekulargewicht |
254.66 g/mol |
IUPAC-Name |
3-(1,1,1-trifluoropropan-2-yloxy)propane-1-sulfonyl chloride |
InChI |
InChI=1S/C6H10ClF3O3S/c1-5(6(8,9)10)13-3-2-4-14(7,11)12/h5H,2-4H2,1H3 |
InChI-Schlüssel |
MLKCJMUSHZNYQZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(F)(F)F)OCCCS(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





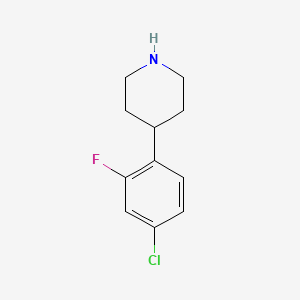

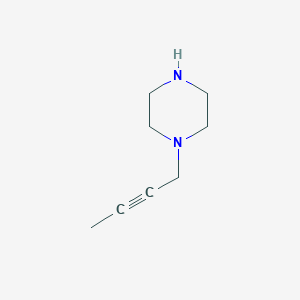
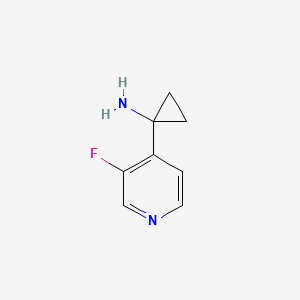


![1-[1-(5-Fluoro-2-methoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13528121.png)
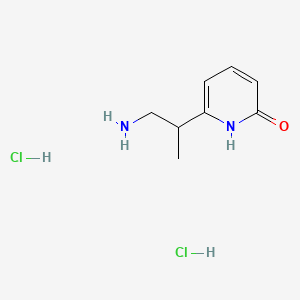
![7-Oxa-4-azaspiro[2.6]nonane](/img/structure/B13528124.png)


